2-(4-Methylpyridin-2-yl)acetonitrile
Overview
Description
“2-(4-Methylpyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number 38746-50-8 . It has a molecular weight of 132.16 . The IUPAC name for this compound is (4-methyl-2-pyridinyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2H2,1H3 . This indicates that the compound has a pyridine ring with a methyl group and an acetonitrile group attached.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 132.16 . Unfortunately, specific details such as boiling point, melting point, and density were not found in the retrieved data.Scientific Research Applications
Intramolecular Interactions and Catalysis
Research on related methylpyridine compounds has shown their role in forming intramolecular bonds and rings, influencing reactivity towards various molecules. For instance, the formation of 2-borylmethylpyridines through the deprotonation of methylpyridines and subsequent treatment shows the potential for creating compounds with unique bonding structures, affecting their reactivity and applications in catalysis and material science (Körte et al., 2015).
Photocatalysis
Studies on photocatalytic oxidation using titanium dioxide (TiO2) particles highlight the potential of methylpyridine isomers, including compounds similar to 2-(4-Methylpyridin-2-yl)acetonitrile, in environmental and synthetic chemistry applications. These compounds can undergo photocatalytic reactions, leading to the production of various pyridinecarboxaldehyde isomers, which are valuable in synthetic organic chemistry (Ohno et al., 2005).
Synthetic Methods
Research also demonstrates the utility of methylpyridine compounds in synthesizing N-oxides, showcasing the versatility of these compounds in creating a wide range of chemically significant products. An example includes the oxidation of pyridine and its derivatives to N-oxides using trichloroisocyanuric acid, highlighting efficient pathways for synthesizing chemically important derivatives (Ping, 2003).
Ligand Chemistry and Coordination Complexes
The study of novel oxygen-bridged dinuclear complexes containing related ligands showcases the potential of methylpyridine derivatives in forming complex structures with metal ions. These structures are of interest for their magnetic, catalytic, and optical properties, relevant in materials science and catalysis (Kitanovski et al., 2006).
Chemical Reactions and Mechanisms
Research into the charge transfer reactions of compounds like 2-amino-4-methylpyridine with electron acceptors expands our understanding of molecular interactions and the development of sensors or materials based on charge transfer complexes (Al-Ahmary et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that the pyrimidine moiety, which is structurally similar to 2-(4-methylpyridin-2-yl)acetonitrile, has been employed in the design of privileged structures in medicinal chemistry . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been found to exhibit anti-fibrotic activities, suggesting that they may affect pathways related to fibrosis .
Pharmacokinetics
The compound’s molecular weight of 13216 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Related compounds have been found to exhibit anti-fibrotic activities, suggesting that they may inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
Properties
IUPAC Name |
2-(4-methylpyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGDUGKVESUBLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510487 | |
Record name | (4-Methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38746-50-8 | |
Record name | (4-Methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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